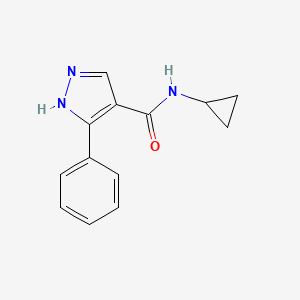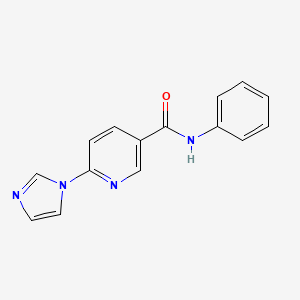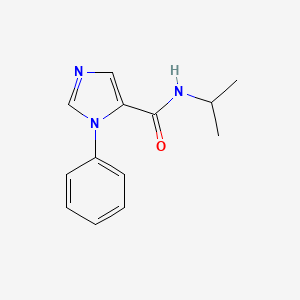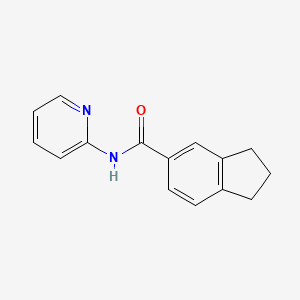![molecular formula C17H28NO3P B7470891 [4-Ethyl-1-(4-propan-2-ylanilino)cyclohexyl]phosphonic acid](/img/structure/B7470891.png)
[4-Ethyl-1-(4-propan-2-ylanilino)cyclohexyl]phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-Ethyl-1-(4-propan-2-ylanilino)cyclohexyl]phosphonic acid, commonly known as EPPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. EPPA belongs to the family of phosphonic acids and has a cyclohexyl ring structure with an ethyl and propan-2-yl substituent.
Mecanismo De Acción
The mechanism of action of EPPA in medicine is related to its ability to inhibit the activity of farnesyl pyrophosphate synthase (FPPS), an enzyme involved in the biosynthesis of isoprenoids. Isoprenoids are essential for the prenylation of proteins, which is a post-translational modification that is required for their proper localization and function. By inhibiting FPPS, EPPA reduces the production of isoprenoids and disrupts the prenylation of proteins, leading to the induction of apoptosis in cancer cells and the inhibition of bone resorption in osteoclasts.
Biochemical and Physiological Effects
EPPA has been shown to exhibit potent anti-cancer activity in various cancer cell lines, including breast, lung, and prostate cancer. EPPA has also been shown to inhibit bone resorption in osteoclasts and promote bone formation in osteoblasts, making it a potential therapeutic agent for the treatment of osteoporosis and other bone-related diseases. However, further studies are needed to determine the safety and efficacy of EPPA in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using EPPA in lab experiments include its high purity, easy synthesis, and potential for multiple applications in various fields. However, the limitations of using EPPA include its relatively high cost compared to other phosphonic acids and the lack of in vivo studies to determine its safety and efficacy.
Direcciones Futuras
For the research on EPPA include the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for the treatment of osteoporosis and other bone-related diseases, and the exploration of its applications in material science and catalysis. Additionally, more in vivo studies are needed to determine the safety and efficacy of EPPA and its potential as a drug candidate.
Métodos De Síntesis
The synthesis of EPPA involves the reaction of 4-aminocyclohexanone with diethyl phosphite and the subsequent reduction of the resulting intermediate with sodium borohydride. This method yields EPPA as a white solid with a purity of over 98%. The synthesis process is relatively simple and can be scaled up for industrial production.
Aplicaciones Científicas De Investigación
EPPA has been studied for its potential applications in various fields such as material science, catalysis, and medicine. In material science, EPPA has been used as a surface modifier for metal oxide nanoparticles to improve their dispersion and stability. In catalysis, EPPA has been used as a ligand for the synthesis of chiral metal complexes that exhibit high enantioselectivity in various reactions. In medicine, EPPA has been studied for its potential as a therapeutic agent for the treatment of osteoporosis and bone-related diseases.
Propiedades
IUPAC Name |
[4-ethyl-1-(4-propan-2-ylanilino)cyclohexyl]phosphonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28NO3P/c1-4-14-9-11-17(12-10-14,22(19,20)21)18-16-7-5-15(6-8-16)13(2)3/h5-8,13-14,18H,4,9-12H2,1-3H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQZPZUMNGULUEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)(NC2=CC=C(C=C2)C(C)C)P(=O)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28NO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-Ethyl-1-(4-propan-2-ylanilino)cyclohexyl]phosphonic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cyclohexyl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B7470812.png)


![5-[[2-[[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl]acetyl]amino]benzene-1,3-dicarboxamide](/img/structure/B7470828.png)

![1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-3-methylbutan-1-one](/img/structure/B7470834.png)


![4-[[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]amino]benzonitrile](/img/structure/B7470845.png)


![1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-2-methylpropan-1-one](/img/structure/B7470863.png)

